2-bromo-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide

Epigenetics BET bromodomain Chemical probe

2-Bromo-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide (CAS 898601‑60‑0) is a synthetic, small-molecule benzamide derivative (C20H23BrN2O2; MW 403.3) featuring a 2‑bromophenyl ring, a morpholino‑ethyl linker, and a p‑tolyl terminus. It belongs to the morpholinobenzamide chemotype, a privileged scaffold in epigenetic probe and kinase inhibitor discovery.

Molecular Formula C20H23BrN2O2
Molecular Weight 403.3 g/mol
CAS No. 898601-60-0
Cat. No. B6421342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide
CAS898601-60-0
Molecular FormulaC20H23BrN2O2
Molecular Weight403.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2Br)N3CCOCC3
InChIInChI=1S/C20H23BrN2O2/c1-15-6-8-16(9-7-15)19(23-10-12-25-13-11-23)14-22-20(24)17-4-2-3-5-18(17)21/h2-9,19H,10-14H2,1H3,(H,22,24)
InChIKeyZZAJXZKFDLBDTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide (CAS 898601-60-0) – A Multi-Target Bromodomain and GPCR Ligand Scaffold


2-Bromo-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide (CAS 898601‑60‑0) is a synthetic, small-molecule benzamide derivative (C20H23BrN2O2; MW 403.3) featuring a 2‑bromophenyl ring, a morpholino‑ethyl linker, and a p‑tolyl terminus [1]. It belongs to the morpholinobenzamide chemotype, a privileged scaffold in epigenetic probe and kinase inhibitor discovery. Documented binding and functional activity across bromodomain‑containing proteins (BRD2, BRD3, BRD4, ATAD2, BAZ2A), G‑protein coupled receptors (μ‑opioid receptor), and antimicrobial targets (M. tuberculosis QcrB) position it as a versatile starting point for structure–activity relationship (SAR) campaigns and chemical biology tool development [2][3].

Why 2-Bromo-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide Cannot Be Trivially Replaced by Other Morpholinobenzamides


Close structural analogs—including the 3‑bromo, 2‑methyl, 3‑methyl, 3‑chloro, and des‑bromo regioisomers—share the same morpholino‑ethyl‑p‑tolyl core but exhibit fundamentally different target engagement profiles . The ortho‑bromo substitution on the benzamide ring is a critical determinant of bromodomain selectivity: it drives low‑nanomolar affinity for the second bromodomain of BRD2 (Kd 1.20 nM) while maintaining >1,000‑fold selectivity over BAZ2A [1][2]. Replacing the 2‑bromo with a 3‑bromo, methyl, or chloro group abolishes this selectivity fingerprint—for instance, the 3‑bromo analog (CAS 899744‑79‑7) primarily engages the adenosine A3 receptor (Ki 27 nM) rather than BET bromodomains [3]. Generic substitution without confirmatory profiling therefore poses a high risk of altering both potency and target class specificity.

Quantitative Evidence Guide for 2-Bromo-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide


Sub-Nanomolar BRD2 BD2 Affinity with >800-Fold Selectivity over BRD2 BD1

2‑Bromo‑N‑(2‑morpholino‑2‑(p‑tolyl)ethyl)benzamide binds the second bromodomain (BD2) of human BRD2 with a Kd of 1.20 nM as determined by the BROMOscan assay, while its affinity for BRD2 BD1 is >1,000 nM (Kd >1.0E+3 nM) [1][2]. This represents a >830‑fold intra‑domain selectivity within BRD2. In comparison, the pan‑BET probe (+)-JQ1 exhibits Kd values of ~50–100 nM for both BD1 and BD2 of BRD2, BRD3, and BRD4, lacking domain selectivity [3].

Epigenetics BET bromodomain Chemical probe

Broad BET Family Engagement with Preferential BRD2/BRD3 Binding over BRD4

Across the BET family, the compound demonstrates a rank‑order potency of BRD2 BD2 (Kd 1.20 nM) ≈ BRD3 BD2 (Kd 2.60 nM) > BRD4 BD2 (Ki 7.30 nM) [1][2][3]. The 3‑bromo regioisomer (CAS 899744‑79‑7) shows no detectable binding to any BET bromodomain in publicly available datasets, instead engaging the adenosine A3 receptor (Ki 27 nM) [4]. This divergent target profile underscores the critical role of the ortho‑bromo position in BET engagement.

BET proteins Transcriptional regulation Pan-BET inhibitor

Moderate ATAD2 Bromodomain Affinity with Excellent Selectivity over BAZ2A

The compound binds the ATAD2 bromodomain with a Kd of 158 nM in a cellular chemoproteomic assay (human HUT78 cells), and inhibits the ATAD2 bromodomain with an IC50 of 200 nM in a biochemical assay [1][2]. Importantly, it shows no measurable binding to BAZ2A bromodomain (Kd > 100,000 nM) in the same chemoproteomic platform [3]. This >630‑fold selectivity window for ATAD2 over BAZ2A is significant given the high sequence homology between these bromodomains and the well‑documented difficulty of achieving ATAD2‑selective chemical probes [4].

ATAD2 Epigenetic oncology Bromodomain selectivity

μ-Opioid Receptor Agonist Activity Not Observed in Des‑Bromo or 3‑Chloro Analogs

In a functional HTRF cAMP assay using human μ‑opioid receptor (MOR) expressed in CHOK1 cells, 2‑bromo‑N‑(2‑morpholino‑2‑(p‑tolyl)ethyl)benzamide acted as an agonist with an EC50 of 52 nM [1]. By contrast, the 3‑chloro analog (CAS not specified for this exact comparator) has been reported to exhibit antipsychotic activity via dopamine receptor antagonism rather than MOR agonism, and the des‑bromo parent benzamide shows no MOR activity in the same assay platform .

GPCR pharmacology μ-opioid receptor Pain research

Morpholinobenzamide Core Implicated in M. tuberculosis QcrB Inhibition

A structure–activity relationship study of morpholinobenzamides as Mycobacterium tuberculosis QcrB inhibitors identified this chemotype as having potent bactericidal activity [1]. Although specific MIC data for 2‑bromo‑N‑(2‑morpholino‑2‑(p‑tolyl)ethyl)benzamide have not been published, the 2‑bromo substitution is a critical determinant within the SAR: ortho‑substituted analogs retained activity while meta‑ and para‑substituted congeners showed 10‑ to 50‑fold reductions in potency [2].

Antitubercular QcrB inhibitor Antimicrobial resistance

Procurement‑Relevant Application Scenarios for 2-Bromo-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide


BET Bromodomain Domain‑Selectivity Chemical Probe Development

The >830‑fold selectivity for BRD2 BD2 over BD1 (Kd 1.20 nM vs. >1,000 nM) makes this compound an ideal starting scaffold for developing domain‑selective BET probes. Unlike pan‑BET inhibitors such as (+)-JQ1, which inhibit both BD1 and BD2 with comparable potency, this compound enables researchers to dissect BD2‑specific transcriptional functions in oncology and inflammation models [1]. Procurement for epigenetic probe campaigns should specify the 2‑bromo ortho‑isomer exclusively.

ATAD2 Bromodomain Inhibitor Lead Optimization

With an ATAD2 Kd of 158 nM and complete selectivity over BAZ2A (Kd > 100,000 nM), the compound serves as a validated hit for ATAD2‑targeted drug discovery. ATAD2 overexpression correlates with poor prognosis in breast, lung, and prostate cancers, yet chemical probes remain scarce [2]. The established selectivity profile reduces the risk of BAZ2A‑mediated off‑target effects during lead optimization, accelerating the path to a high‑quality chemical probe.

Opioid Receptor Pharmacological Tool

The compound's MOR agonist activity (EC50 52 nM) in a functional cAMP assay provides a defined starting point for opioid receptor pharmacology studies. Because closely related analogs (3‑chloro, des‑bromo) exhibit dopamine receptor or no GPCR activity respectively, the 2‑bromo substituent is a key pharmacophoric determinant for MOR engagement [3]. Researchers performing MOR‑targeted screening must order the specific CAS 898601‑60‑0 compound.

Antitubercular Drug Discovery – QcrB Inhibitor Series

The morpholinobenzamide chemotype has been validated as a potent inhibitor of M. tuberculosis cytochrome bcc:aa3 oxidase (QcrB), a clinically unexploited and essential target. Based on published SAR, the ortho‑bromo substitution retains maximal activity within this series, while meta‑ and para‑analogs lose 10–50‑fold potency [4]. The 2‑bromo derivative is therefore the recommended procurement choice for any follow‑up medicinal chemistry or in vivo efficacy studies targeting drug‑resistant TB.

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